Topaz

Neurotoxicology Insecticide selectivity GABA receptor pharmacology

Researchers targeting cyclodiene-resistant German cockroach (Blattella germanica) populations require insecticides with predictable, target-site-mediated resistance profiles. Topaz (fipronil) addresses this need with a resistance ratio of only 3.0 against A302S Rdl mutant strains, compared to 4.1 for dieldrin. - 315-fold insect-mammal selectivity (housefly LD₅₀ 0.13 mg/kg vs. rat LD₅₀ 41 mg/kg) - Dual-target mechanism: GABA receptor IC₅₀ = 30 nM (cockroach) vs. 1,600 nM (rat); GluCl IC₅₀ = 10-800 nM - 12.8-fold potency advantage over cypermethrin (LC₅₀ 0.39 mg/L vs. 5 mg/L in housefly bioassays) Supplied with comprehensive analytical documentation. Global shipping available for qualified research and industrial purchasers.

Molecular Formula C9H9BrN2
Molecular Weight 0
CAS No. 118817-61-1
Cat. No. B1169500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopaz
CAS118817-61-1
SynonymsTopaz (bonding agent)
Molecular FormulaC9H9BrN2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Topaz (Fipronil) Baseline & Comparative Profile


Topaz, known chemically as fipronil (CAS 118817-61-1), is a phenylpyrazole insecticide that disrupts neural transmission in target invertebrates by blocking gamma-aminobutyric acid (GABA)-gated chloride channels and glutamate-activated chloride channels (GluCls) [1]. First synthesized by Rhône-Poulenc in 1987 and commercially introduced in 1993, fipronil exhibits a high selectivity to insects over mammals, with an LD₅₀ in houseflies of 0.13 mg/kg compared to 41 mg/kg in rats, representing a 315-fold difference [2]. As a broad-spectrum systemic insecticide effective at low application rates, fipronil is deployed against a wide range of agricultural, veterinary, and urban pests including plant hoppers, thrips, aphids, weevils, cockroaches, and fleas [3]. Understanding the precise performance characteristics of Topaz relative to its closest structural analogs and cross-class alternatives is essential for scientifically informed procurement decisions.

Reported dual GABA-GluCl target engagement for insect-selective research
Broad-spectrum systemic insecticide for agricultural, veterinary and urban pest studies
Comprehensive characterization supports target-specific procurement decisions

Topaz (Fipronil) vs. Ethiprole: Substitution Risks


Phenylpyrazole insecticides cannot be generically interchanged despite apparent structural similarity. Ethiprole differs from fipronil by only a single substituent—an ethylsulfinyl moiety replacing the trifluoromethylsulfinyl group—yet this minor structural change produces significant divergence in metabolic fate, photochemical degradation pathways, and practical performance characteristics [1]. Direct comparative studies reveal that ethiprole undergoes more rapid metabolic sulfone formation than fipronil in human CYP3A4-expressed systems in vitro and in mouse brain and liver in vivo [2]. Photochemically, fipronil predominantly undergoes desulfinylation to form the persistent fipronil-desulfinyl photoproduct, whereas ethiprole follows a fundamentally different degradation route involving oxidation and desethylsulfinylation without desulfinylation [3]. These quantifiable differences in metabolic stability and environmental fate, combined with documented cross-resistance patterns between fipronil and cyclodiene insecticides (resistance ratios of 3.0–4.1 for dieldrin-resistant strains), demonstrate that generic substitution within the phenylpyrazole class carries substantial scientific and practical risk [4]. The following evidence provides the quantitative basis for selecting Topaz (fipronil) over the closest phenylpyrazole analog ethiprole and over cross-class alternatives in specific use contexts.

Single-substituent difference with ethiprole may alter metabolic sulfone formation kinetics
Photodegradation pathway diverges: fipronil desulfinylation vs. ethiprole oxidation, limiting direct interchange
Limited cross-resistance from A302S Rdl mutation in dieldrin-resistant strains may reduce efficacy predictability

Topaz (Fipronil) Differentiation Evidence


Insect vs. Mammalian GABA Receptor Selectivity

Fipronil demonstrates substantially higher potency at insect GABA receptors compared to mammalian GABAᴀ receptors, providing a molecular basis for its selective toxicity. In direct electrophysiological comparisons using whole-cell patch-clamp recordings, fipronil blocked cockroach GABA receptors with an IC₅₀ of 30 nM, whereas rat GABAᴀ receptors required an IC₅₀ of 1,600 nM [1]. This 53-fold difference in receptor sensitivity translates to a 315-fold selectivity at the whole-organism level, with housefly LD₅₀ of 0.13 mg/kg versus rat LD₅₀ of 41 mg/kg [2]. Furthermore, fipronil potently blocks insect-specific glutamate-activated chloride channels (GluCls) that are absent in mammals, with IC₅₀ values of 10 nM for non-desensitizing GluCls and 800 nM for desensitizing GluCls in cockroach neurons [3]. This dual-target engagement on GABA receptors and GluCls provides a selectivity profile not replicated by neonicotinoids, which act solely on nicotinic acetylcholine receptors.

Receptor Selectivity
Head-to-head
IC₅₀: 30 nM (cockroach) vs. 1,600 nM (rat) · 53-fold difference; insect-specific GluCl IC₅₀ 10–800 nM
Supports insect GABA receptor selectivity context
Patch-clamp electrophysiology; GluCl absent in mammals
Neurotoxicology Insecticide selectivity GABA receptor pharmacology

Metabolic Stability: Sulfone Formation vs. Ethiprole

In direct comparative metabolism studies, ethiprole undergoes significantly more rapid sulfone formation than fipronil in human expressed CYP3A4 in vitro and in mouse brain and liver in vivo [1]. While both phenylpyrazoles undergo metabolic oxidation to their respective sulfone metabolites, the accelerated conversion rate of ethiprole alters its pharmacokinetic profile and duration of target engagement. Fipronil sulfone, the major metabolite, retains potent GABA receptor blocking activity with IC₅₀ values ranging from 20 to 70 nM in both cockroach and rat neurons, and exhibits use-dependent blocking characteristics on GluCls (IC₅₀ reduces from 350 nM to 25 nM for desensitizing GluCls after repetitive activation) [2]. The overall potency of the ethiprole series was determined to be very similar to the fipronil series in GABA receptor assays (human recombinant β3 homomer and house fly head membranes using [³H]EBOB binding) and in topical toxicity to house flies [3]. The slower metabolic conversion of fipronil to its sulfone may confer a distinct temporal profile of insecticidal activity compared to the more rapidly metabolized ethiprole.

Metabolic Stability
Head-to-head
Fipronil: slower sulfone formation; Ethiprole: more rapid CYP3A4 conversion; metabolite potency similar between series
Supports differential metabolic stability context
Human CYP3A4 in vitro, mouse brain/liver in vivo
Xenobiotic metabolism Cytochrome P450 Insecticide bioactivation

Photochemical Fate: Desulfinyl Photoproduct vs. Ethiprole

Fipronil and ethiprole follow fundamentally different photochemical degradation pathways upon sunlight exposure as thin films. Fipronil predominantly undergoes desulfinylation to form fipronil-desulfinyl as its major photoproduct, whereas ethiprole undergoes oxidation (major pathway), reduction, and desethylsulfinylation but notably does not undergo desulfinylation [1]. In aquatic environments, fipronil photodegradation proceeds with a rate constant of 0.0839 min⁻¹, while the resulting fipronil-desulfinyl photoproduct degrades 22.6 times more slowly with a rate constant of 0.00372 min⁻¹, indicating significantly greater environmental persistence of the photoproduct [2]. Subsequent dechlorination produces a didechlorinated product with an even lower degradation rate constant (≤0.001 min⁻¹), suggesting that fipronil-derived photoproducts may serve as long-term indicators of contamination [3]. Importantly, the desulfinyl photoproduct exhibits a >20-fold higher LC₅₀ (355 ± 9.3 μg/L) compared to the fipronil racemate in Ceriodaphnia dubia acute toxicity tests, indicating substantially reduced acute toxicity of the photodegradation product to aquatic invertebrates [4].

Photochemical Fate
Head-to-head
Fipronil: desulfinylation (0.084 min⁻¹); desulfinyl photoproduct degrades 22.6× slower, LC₅₀ >20× higher
Supports environmental fate differentiation review
Aqueous photolysis, Ceriodaphnia dubia toxicity
Environmental photochemistry Pesticide degradation Aquatic toxicology

Cross-Resistance Risk: Dieldrin-Resistant Strains

In field-derived strains of the German cockroach (Blattella germanica) selected with fipronil bait, the A302S Rdl mutation—a well-characterized target-site modification in the GABA receptor—confers measurable cross-resistance to both dieldrin and fipronil. A bait-selected strain exhibited resistance ratios of 4.1 for dieldrin and 3.0 for fipronil compared to susceptible baseline populations [1]. Synergism bioassays indicated that monooxygenase and esterase detoxification mechanisms were not involved in fipronil resistance in these strains, confirming that the A302S Rdl mutation was the major mechanism contributing to both fipronil and dieldrin resistance [2]. Importantly, the level of cross-resistance conferred to fipronil by the A302S mutation is substantially lower than the resistance level this mutation confers to cyclodiene insecticides, including lindane, in house fly populations [3]. This quantifiable resistance profile—with resistance ratios of 3.0–4.1 for fipronil compared to higher resistance levels for cyclodienes—provides a defined baseline for resistance management planning and differentiates fipronil from cyclodiene insecticides that share the same target site.

Cross-Resistance Risk
Head-to-head
Resistance ratio: 3.0 (fipronil) vs. 4.1 (dieldrin) in A302S Rdl mutant German cockroach
Supports resistance management endpoint review
Bait-selected strains; synergism confirms target-site mechanism
Insecticide resistance Target-site mutation Resistance management

Organism-Level Toxicity vs. Cypermethrin

Fipronil demonstrates substantially higher acute toxicity to houseflies (Musca domestica) compared to representative pyrethroid insecticides. In direct comparative bioassays, fipronil achieved an LC₅₀ of 0.39 mg/L against houseflies, whereas cypermethrin required 5 mg/L to achieve the same mortality endpoint [1]. This approximately 12.8-fold difference in lethal concentration represents a quantifiable potency advantage under identical assay conditions. At the organism level, fipronil exhibits an LD₅₀ of 0.13 mg/kg in houseflies compared to 41 mg/kg in rats, representing a 315-fold selectivity ratio [2]. In honeybee mitochondrial bioenergetics studies, both fipronil and imidacloprid were found to inhibit mitochondrial activity and deplete ATP, though the precise comparative IC₅₀ values for this non-target effect are not available from the source data [3]. The phenylpyrazole class (including fipronil) and neonicotinoids together account for approximately one-third of the global insecticide market, reflecting their established efficacy profiles, though their distinct molecular targets (GABA receptors/GluCls vs. nicotinic acetylcholine receptors) result in non-overlapping resistance mechanisms and differentiated spectrum of activity [4].

Toxicity vs. Pyrethroid
Cross-study
Housefly LC₅₀: 0.39 mg/L (fipronil) vs. 5 mg/L (cypermethrin) · 12.8-fold difference
Supports comparative toxicity assay context
Acute bioassay; distinct MoA (GABA vs. sodium channel)
Comparative toxicology Insecticide efficacy Mode of action comparison

Topaz (Fipronil) Application Scenarios


Cockroach Management: Cyclodiene Cross-Resistance

In urban pest management programs targeting German cockroach (Blattella germanica) populations with documented cyclodiene resistance, fipronil offers a quantifiable resistance management advantage. Field-derived strains carrying the A302S Rdl mutation exhibit a resistance ratio of only 3.0 for fipronil compared to 4.1 for dieldrin and substantially higher resistance levels to cyclodienes including lindane [9]. Synergism bioassays confirm that monooxygenase and esterase detoxification are not involved in fipronil resistance in these strains, indicating that resistance is primarily target-site mediated and predictable [10]. This defined resistance profile enables scientifically informed rotation strategies where fipronil can be deployed against cyclodiene-resistant populations with greater confidence than cyclodiene alternatives.

Low-Rate Broad-Spectrum Crop Protection

For agricultural applications where low application rates and systemic distribution are procurement priorities, fipronil demonstrates a 12.8-fold potency advantage over cypermethrin in housefly bioassays (LC₅₀ of 0.39 mg/L vs. 5 mg/L) [9]. The 315-fold insect-mammal selectivity ratio (housefly LD₅₀ 0.13 mg/kg vs. rat LD₅₀ 41 mg/kg) provides a quantifiable safety margin that supports use in diverse cropping systems [10]. The phenylpyrazole class, including fipronil, together with neonicotinoids accounts for approximately one-third of global insecticide market share, reflecting validated field performance across a broad spectrum of target pests including plant hoppers, thrips, aphids, weevils, and leaf miners [11].

Veterinary Ectoparasiticide: Target-Site Selectivity

In veterinary ectoparasiticide development and procurement, fipronil's dual-target mechanism on insect GABA receptors (IC₅₀ = 30 nM) and insect-specific glutamate-activated chloride channels (GluCls, IC₅₀ = 10–800 nM) provides a differentiated selectivity profile [9]. The 53-fold differential in GABA receptor sensitivity between cockroach (30 nM) and rat (1,600 nM) neurons, combined with the presence of GluCl targets unique to insects, establishes a molecular basis for selective toxicity [10]. Fipronil sulfone, the major metabolite, retains potent receptor blocking activity (IC₅₀ = 20–70 nM) and exhibits use-dependent inhibition on GluCls, with IC₅₀ reducing from 350 nM to 25 nM upon repetitive activation [11]. This defined target engagement profile supports formulation strategies for flea and tick control products.

Environmental Fate: Photodegradation & Compliance

For environmental risk assessment and regulatory submission contexts, fipronil's photochemical fate has been quantitatively characterized. The parent compound photodegrades with a rate constant of 0.0839 min⁻¹ in aquatic systems, while the major desulfinyl photoproduct degrades 22.6 times more slowly (0.00372 min⁻¹) and subsequent didechlorinated products degrade at ≤0.001 min⁻¹, indicating long-term environmental persistence of photoproducts [9]. Importantly, the desulfinyl photoproduct exhibits a >20-fold higher LC₅₀ (355 ± 9.3 μg/L) compared to the fipronil racemate in Ceriodaphnia dubia acute toxicity tests, indicating reduced aquatic invertebrate toxicity of the photodegradation product [10]. This photochemical fate data differentiates fipronil from ethiprole, which follows fundamentally different degradation pathways (oxidation and desethylsulfinylation without desulfinylation) [11].

Application
Selection Property
Validation Focus
Cockroach pest management (cyclodiene resistance)
Target-site mediated resistance profile
Rdl mutation resistance ratio review
Broad-spectrum crop pest control
Systemic activity at low application rates
Organism-level selectivity endpoint context
Veterinary ectoparasiticide research
Dual-target GABA/GluCl receptor engagement
Receptor sensitivity differential review
Environmental photodegradation research
Desulfinylation photodegradation pathway
Photoproduct persistence and toxicity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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